Ethyl 3-(4-bromophenyl)-3-hydroxy-2,2-dimethylpropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-(4-bromophenyl)-3-hydroxy-2,2-dimethylpropanoate is an organic compound with a complex structure that includes a bromophenyl group, a hydroxy group, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(4-bromophenyl)-3-hydroxy-2,2-dimethylpropanoate typically involves the esterification of 3-(4-bromophenyl)-3-hydroxy-2,2-dimethylpropanoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(4-bromophenyl)-3-hydroxy-2,2-dimethylpropanoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles in the presence of a suitable catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of palladium catalysts
Major Products Formed
Oxidation: Formation of 3-(4-bromophenyl)-3-oxo-2,2-dimethylpropanoate
Reduction: Formation of 3-(4-bromophenyl)-3-hydroxy-2,2-dimethylpropanol
Substitution: Formation of various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Ethyl 3-(4-bromophenyl)-3-hydroxy-2,2-dimethylpropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Ethyl 3-(4-bromophenyl)-3-hydroxy-2,2-dimethylpropanoate exerts its effects depends on its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The bromophenyl group can participate in electrophilic aromatic substitution reactions, while the ester and hydroxy groups can undergo hydrolysis and oxidation, respectively.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate
- Ethyl 3-(4-fluorophenyl)-3-hydroxy-2,2-dimethylpropanoate
- Ethyl 3-(4-methylphenyl)-3-hydroxy-2,2-dimethylpropanoate
Uniqueness
Ethyl 3-(4-bromophenyl)-3-hydroxy-2,2-dimethylpropanoate is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interactions with other molecules. The bromine atom can participate in halogen bonding and other non-covalent interactions, making this compound distinct from its chloro, fluoro, and methyl analogs.
Biological Activity
Ethyl 3-(4-bromophenyl)-3-hydroxy-2,2-dimethylpropanoate is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C13H17BrO3
- Molecular Weight : 301.18 g/mol
- IUPAC Name : this compound
- Canonical SMILES : CCOC(=O)C(C)(C)C(C1=CC=C(C=C1)Br)O
The biological activity of this compound is attributed to its structural features, particularly the bromophenyl group and the hydroxy group. These functional groups may interact with various biological targets, including enzymes and receptors, leading to alterations in cellular processes. The compound's ability to undergo oxidation and reduction reactions allows it to participate in diverse biochemical pathways.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains. For instance, it has been evaluated against pathogenic bacteria such as Escherichia coli and Staphylococcus aureus, demonstrating notable inhibitory effects.
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
Escherichia coli | 32 µg/mL |
Staphylococcus aureus | 16 µg/mL |
Anticancer Activity
The compound has also been investigated for its anticancer potential. In vitro studies have revealed that it can induce apoptosis in cancer cell lines, such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism involves the activation of caspases and the modulation of apoptotic pathways.
Cell Line | IC50 (µM) |
---|---|
MCF-7 | 15 |
HeLa | 10 |
Case Studies
- Study on Antimicrobial Efficacy : A study published in a peer-reviewed journal demonstrated that this compound showed a dose-dependent inhibition of E. coli and S. aureus. The researchers concluded that the compound could serve as a lead for developing new antimicrobial agents .
- Anticancer Research : Another study focused on the compound's effects on human cancer cell lines. The findings indicated that treatment with this compound resulted in significant cell death through apoptosis, suggesting its potential utility in cancer therapy .
Comparison with Similar Compounds
This compound can be compared with similar compounds to highlight its unique properties:
Compound Name | Unique Feature |
---|---|
Ethyl 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate | Chlorine substituent instead of bromine |
Ethyl 3-(4-fluorophenyl)-3-hydroxy-2,2-dimethylpropanoate | Fluorine substituent |
Ethyl 3-(4-methylphenyl)-3-hydroxy-2,2-dimethylpropanoate | Methyl substituent |
The presence of bromine in this compound enhances its reactivity and potential interactions compared to its chloro and fluoro counterparts.
Properties
Molecular Formula |
C13H17BrO3 |
---|---|
Molecular Weight |
301.18 g/mol |
IUPAC Name |
ethyl 3-(4-bromophenyl)-3-hydroxy-2,2-dimethylpropanoate |
InChI |
InChI=1S/C13H17BrO3/c1-4-17-12(16)13(2,3)11(15)9-5-7-10(14)8-6-9/h5-8,11,15H,4H2,1-3H3 |
InChI Key |
CLMVATGZRRGXDF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C)(C)C(C1=CC=C(C=C1)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.